molecular formula C6H4Cl2N4 B1625178 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 873792-86-0

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1625178
CAS RN: 873792-86-0
M. Wt: 203.03 g/mol
InChI Key: PCVVGPYKRWHBKE-UHFFFAOYSA-N
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Description

“4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound with a molecular formula of C6H3Cl2N3 . It is a white solid .


Synthesis Analysis

The synthesis of this compound involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives has been developed using microwave technique .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and nucleophilic displacement of the 4-chloro group of 4-chloro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidines with methanolic ammonia .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.01 . It has a density of 1.79±0.1 g/cm3 (Predicted), a melting point of 247-250°C, and is soluble in DMSO, ethyl acetate, and methanol .

Mechanism of Action

This compound is a building block in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .

Future Directions

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . This represents a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives, which could have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVVGPYKRWHBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467713
Record name 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS RN

873792-86-0
Record name 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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